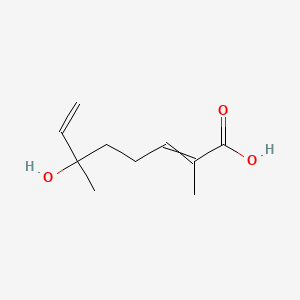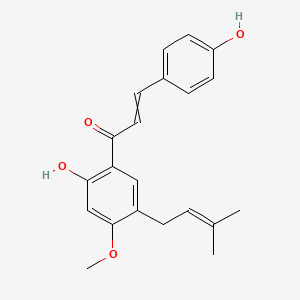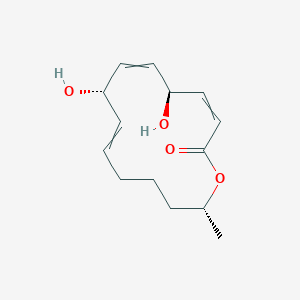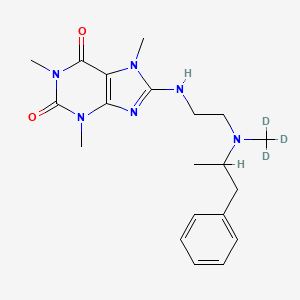
Fencamine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fencamine-d3 is a deuterium-labeled compound with the molecular formula C20D3H25N6O2 and a molecular weight of 387.494. It is a stable isotope-labeled analog of Fencamine, which is used in various scientific research applications, particularly in the study of dopamine receptors .
準備方法
The synthesis of Fencamine-d3 involves the incorporation of deuterium atoms into the Fencamine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods for this compound are not widely documented, but they generally involve standard organic synthesis techniques such as hydrogenation, deuterium exchange, and catalytic reactions .
化学反応の分析
Fencamine-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
科学的研究の応用
Fencamine-d3 is primarily used in scientific research to study the dopamine D3 receptor. It serves as a ligand in receptor binding studies and helps in understanding the pharmacological properties of dopamine receptors. Additionally, it is used in the development of new therapeutic agents for conditions such as schizophrenia, drug abuse, depression, restless leg syndrome, and Parkinson’s disease .
作用機序
The mechanism of action of Fencamine-d3 involves its interaction with the dopamine D3 receptor. Upon binding to the receptor, it modulates the receptor’s activity, influencing various physiological processes. The molecular targets include the dopamine D3 receptor, and the pathways involved are related to dopamine signaling, which affects neurotransmission, behavior, and mood .
類似化合物との比較
Fencamine-d3 is unique due to its deuterium labeling, which provides advantages in stability and metabolic studies. Similar compounds include:
Fencamine: The non-deuterated analog of this compound.
Dopamine: The natural ligand for dopamine receptors.
Eticlopride: A potent D2/D3 receptor antagonist used in receptor binding studies
This compound’s uniqueness lies in its use as a stable isotope-labeled compound, which allows for more precise and accurate studies in pharmacology and biochemistry.
特性
分子式 |
C20H28N6O2 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
1,3,7-trimethyl-8-[2-[1-phenylpropan-2-yl(trideuteriomethyl)amino]ethylamino]purine-2,6-dione |
InChI |
InChI=1S/C20H28N6O2/c1-14(13-15-9-7-6-8-10-15)23(2)12-11-21-19-22-17-16(24(19)3)18(27)26(5)20(28)25(17)4/h6-10,14H,11-13H2,1-5H3,(H,21,22)/i2D3 |
InChIキー |
PDTADBTVZXKSJM-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C)C(C)CC3=CC=CC=C3 |
正規SMILES |
CC(CC1=CC=CC=C1)N(C)CCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


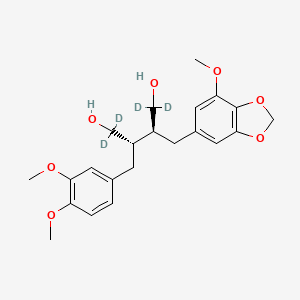
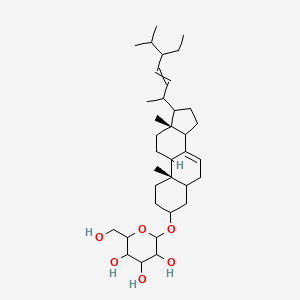
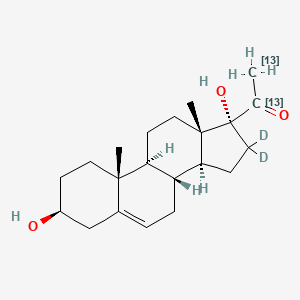
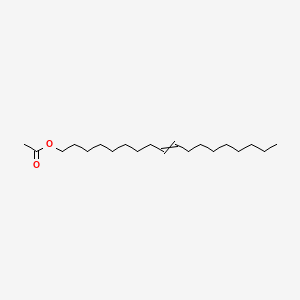

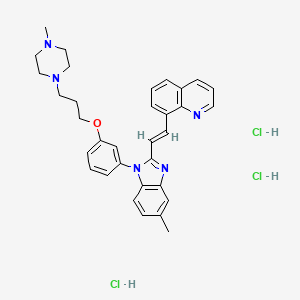

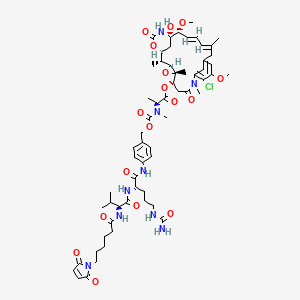
![N-[1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B15145610.png)
![(2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol](/img/structure/B15145625.png)
